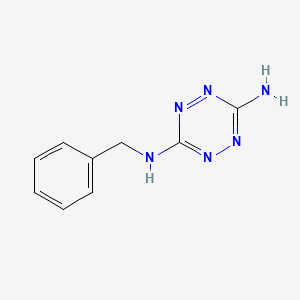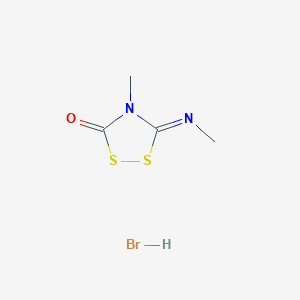![molecular formula C19H23NO6S B14016102 2-[2-(3,4-Dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid CAS No. 56014-50-7](/img/structure/B14016102.png)
2-[2-(3,4-Dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3,4-Dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a methylphenyl group, and a sulfonylamino group attached to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,4-Dimethoxyphenylacetic acid: This can be achieved through the methylation of 3,4-dihydroxyphenylacetic acid using dimethyl sulfate in the presence of a base.
Formation of the Sulfonyl Chloride Intermediate: The 4-methylphenylsulfonyl chloride is prepared by reacting 4-methylbenzenesulfonyl chloride with thionyl chloride.
Coupling Reaction: The 3,4-dimethoxyphenylacetic acid is then coupled with the 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(3,4-Dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted products with nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-[2-(3,4-Dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[2-(3,4-Dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cell surface receptors to alter cellular signaling.
Influencing Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(3,4-Dimethoxyphenyl)ethylamino]acetic acid: Similar structure but lacks the sulfonyl group.
4-Methylphenylsulfonylaminoacetic acid: Similar structure but lacks the dimethoxyphenyl group.
Uniqueness
2-[2-(3,4-Dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid is unique due to the presence of both the dimethoxyphenyl and sulfonyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
56014-50-7 |
|---|---|
Molekularformel |
C19H23NO6S |
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
2-[2-(3,4-dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C19H23NO6S/c1-14-4-7-16(8-5-14)27(23,24)20(13-19(21)22)11-10-15-6-9-17(25-2)18(12-15)26-3/h4-9,12H,10-11,13H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
VRNYMQWGEYZMFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC(=C(C=C2)OC)OC)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B14016024.png)
![[4-[[4-(Aminomethyl)phenyl]methyl]phenyl]methanamine](/img/structure/B14016029.png)
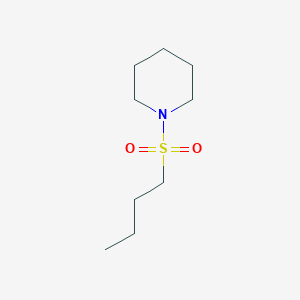
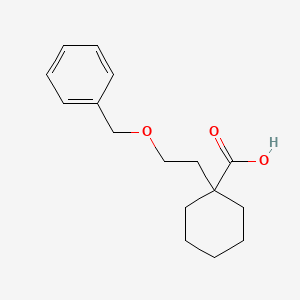
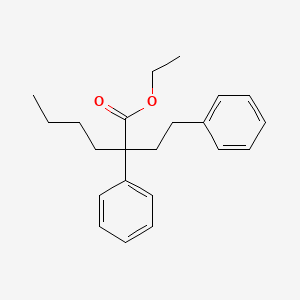
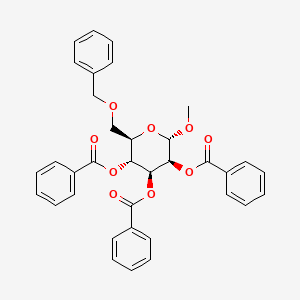
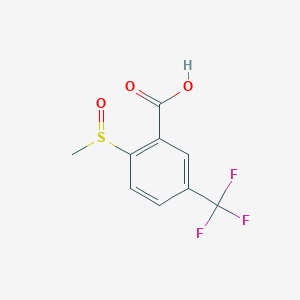
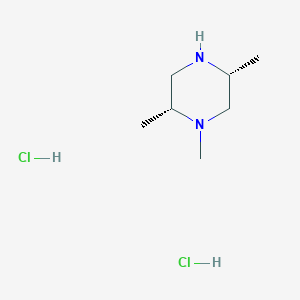
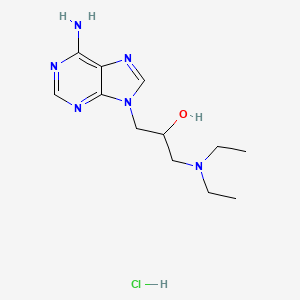
![((1R,3S,5R)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hydrochloride](/img/structure/B14016082.png)
